(2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYLPROP-2-ENAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Phenylprop-2-enamide Moiety: This can be achieved through a Knoevenagel condensation reaction between benzaldehyde and malonic acid, followed by dehydration to form the α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYLPROP-2-ENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2E)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
Bromomethyl methyl ether: A compound with a similar ether functional group.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound with a similar triazine ring structure.
Uniqueness
(2E)-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of a thiazole ring, chlorophenyl group, and phenylprop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H15ClN2OS |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-9-6-15(7-10-16)12-17-13-21-19(24-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23)/b11-8+ |
InChI Key |
VEDNGAIZUDRCSI-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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